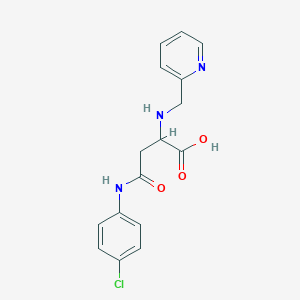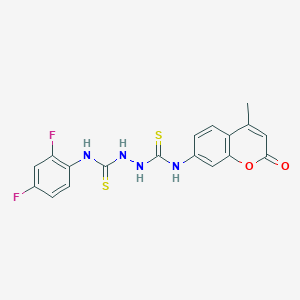
N~4~-(4-chlorophenyl)-N~2~-(2-pyridinylmethyl)asparagine
Vue d'ensemble
Description
N~4~-(4-chlorophenyl)-N~2~-(2-pyridinylmethyl)asparagine, commonly known as CPMA, is a synthetic compound that has been widely used in scientific research. It is a member of the asparagine family of compounds and is known for its unique biochemical and physiological effects.
Mécanisme D'action
CPMA works by binding to the asparagine residues in proteins and altering their conformation. This results in changes in the stability and function of the protein. CPMA has also been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
CPMA has a variety of biochemical and physiological effects. It has been shown to increase the stability and folding of proteins, as well as inhibit the activity of certain enzymes. CPMA has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPMA in lab experiments is its ability to selectively target asparagine residues in proteins. This makes it a useful tool for studying the role of asparagine in protein folding and stability. However, CPMA has some limitations, including its potential toxicity and the difficulty of synthesizing large quantities of the compound.
Orientations Futures
There are several future directions for the use of CPMA in scientific research. One area of interest is the development of new drugs and therapies that target asparagine residues in proteins. CPMA could also be used as a tool for studying the binding sites of proteins and enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPMA and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, CPMA is a synthetic compound that has been widely used in scientific research. It has a variety of applications, including the study of protein folding and stability, the development of new drugs and therapies, and the study of protein and enzyme binding sites. CPMA has unique biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the use of CPMA in scientific research, including the development of new drugs and therapies and further exploration of its biochemical and physiological effects.
Applications De Recherche Scientifique
CPMA has been widely used in scientific research due to its unique properties. It has been used as a tool for studying the role of asparagine in protein folding and stability. CPMA has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease. Additionally, CPMA has been used as a probe for studying the binding sites of proteins and enzymes.
Propriétés
IUPAC Name |
4-(4-chloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-11-4-6-12(7-5-11)20-15(21)9-14(16(22)23)19-10-13-3-1-2-8-18-13/h1-8,14,19H,9-10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSCPTZHXPFDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N~2~-(pyridin-2-ylmethyl)asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4116968.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B4116972.png)
![3-[4-(dimethylamino)phenyl]-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4116976.png)
![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4116993.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)
![N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4117013.png)
![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate](/img/structure/B4117021.png)
![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)

![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4117061.png)